Boc-orn(吡嗪酰基)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

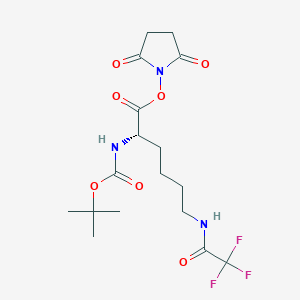

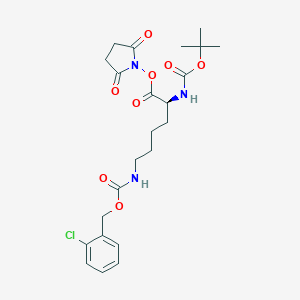

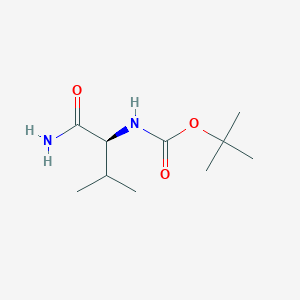

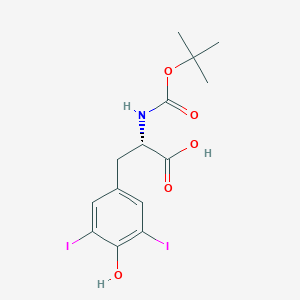

Boc-orn(pyrazinylcarbonyl)-OH: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ornithine residue, which is further linked to a pyrazinylcarbonyl group. This compound is commonly used in peptide synthesis and organic chemistry due to its ability to protect amino groups during chemical reactions.

科学研究应用

我已对“Boc-orn(吡嗪酰基)-OH”的科学研究应用进行了彻底的搜索,但似乎没有关于具体应用的广泛记录或公开信息。 该化合物仅供研发使用,不用于医药、家庭或其他用途 .

作用机制

Target of Action

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-α-Fmoc-N-δ-t.-Boc-L-ornithine , is a complex compound that primarily targets amino acids in biochemical reactions . It is often used to protect amines by forming carbamates . Specifically, it is a major choice for protecting amines .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack on the carbonyl . This process involves the formation of a tetrahedral intermediate . The carbonyl carbon, being electron-poor, is a great target for attack by an electron-rich nucleophilic group . Anything that can help stabilize the charge on the oxygen end of the carbonyl double bond will increase the bond’s polarity and make the carbon more electrophilic .

Biochemical Pathways

The compound affects the biochemical pathways involving amino acids . It is often used in the formation of carbamates, which are involved in various biochemical reactions . The compound can also be used for the protection of hydroxyl groups on alcohols and phenols in some cases .

Pharmacokinetics

The compound is known to be resistant to strong basic conditions, nucleophilic conditions, contact reduction conditions, and weak hydride reduction conditions . Deprotection usually occurs under strong acidic conditions .

Result of Action

The result of the compound’s action is the formation of protected amines or hydroxyl groups . This protection is crucial in various biochemical reactions, as it prevents these groups from reacting prematurely or undesirably .

Action Environment

The action of Boc-orn(pyrazinylcarbonyl)-OH is influenced by environmental factors such as pH and temperature . As mentioned earlier, the compound is resistant to strong basic conditions but deprotection usually occurs under strong acidic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-orn(pyrazinylcarbonyl)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The protected ornithine is then reacted with pyrazinylcarbonyl chloride to form the final compound. The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of Boc-orn(pyrazinylcarbonyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

化学反应分析

Types of Reactions: Boc-orn(pyrazinylcarbonyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoro

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPNQNFWYAWFA-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C1=NC=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427283 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-36-8 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。